Compound Description: This compound is a potent and selective FLT3 inhibitor. [] It displays significant inhibitory activity against the FLT3-ITD mutant, a key target in acute myeloid leukemia (AML) treatment. [] The compound exhibits good selectivity over c-KIT kinase and demonstrates potent inhibition against acquired resistance mutations. [] In vitro studies showed strong inhibition of FLT3-mediated signaling pathways, induction of apoptosis, and cell cycle arrest. [] It also exhibited good bioavailability and significant tumor growth suppression in vivo without apparent toxicity. []
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. [] Several compounds demonstrated effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. [] Compound 7d within this series displayed the most potent activity, inducing cell apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization. []
Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. [] A highly sensitive UPLC-QDa method was developed to quantify its trace levels. []
Compound Description: This compound is a potent and selective angiotensin II (AII) receptor antagonist. [] This compound showed excellent potency in both in vitro and in vivo studies and exhibited good selectivity for the AT1 receptor over the AT2 receptor. [] It effectively inhibited AII-induced responses and demonstrated sustained antihypertensive activity in animal models. []
Compound Description: This series of compounds, along with their corresponding dihydroxy acids, are inhibitors of HMG-CoA reductase. [] These compounds were designed to explore structure-activity relationships and improve inhibitory potency. [] Introduction of specific substituents in the pyrrole ring led to a significant increase in inhibitory activity. []
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials. [] It exhibits strong antitumor effects in a xenograft model and demonstrates favorable pharmacological properties. []
Compound Description: D2AAK4 is a multi-target ligand that interacts with aminergic G protein-coupled receptors (GPCRs). [] It exhibits an atypical antipsychotic profile with low off-target affinity. [] This compound forms key interactions with the conserved Asp 3.32 residue of aminergic GPCRs. [] D2AAK4 displays various behavioral effects in animal models, including decreased amphetamine-induced hyperactivity, improved memory consolidation, and anxiogenic properties. []
Compound Description: This series of novel heterocyclic compounds was synthesized from heterosubstituted allenes and isothiocyanates. [] Their fragmentation patterns under electron impact and chemical ionization conditions were studied using mass spectrometry. []
Compound Description: This series of compounds was synthesized as indibulin analogues and evaluated for their anticancer activity. [] These compounds demonstrated anti-proliferative effects against various cancer cell lines, with compound 4a exhibiting good activity against MCF-7 cells and low toxicity toward normal cells. [] Mechanistic studies revealed apoptosis induction and caspase 3 activation. []
Compound Description: A-867744 is a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor. [] It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents with good potency and selectivity. [] In rodent models, A-867744 demonstrated a favorable pharmacokinetic profile and normalized sensory gating deficits. []
Compound Description: This series of compounds was synthesized as potential antibacterial agents and evaluated for their activity against bacterial strains. [] Their structures were confirmed using spectroscopic techniques. []
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antimycobacterial activities. [] Compound 8 displayed potent antimycobacterial activity, comparable to ciprofloxacin. []
Compound Description: This compound is a novel antihypertensive agent synthesized for metabolic studies. [] It incorporates a 13C isotope label for tracking its metabolic fate. []
trans-β-lactams from 2-(1H-Pyrrol-1-yl)-1-propen-1-one
Compound Description: This class of compounds represents novel trans-β-lactams synthesized using 2-(1H-pyrrol-1-yl)-1-propen-1-one as a novel heteroarylketene. [] These compounds were prepared with high stereoselectivity. []
Compound Description: This compound is a newly synthesized indole derivative that exhibits significant cytotoxic potential against various leukemia cell lines. []
Compound Description: This series of quinoline thiosemicarbazones, synthesized via microwave-assisted methods, exhibits potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. [] Several compounds demonstrated promising anti-Alzheimer's potential with low cytotoxicity. []
Compound Description: A443654 is a novel Akt inhibitor that exhibits potent proapoptotic activity in T-cell acute lymphoblastic leukemia (T-ALL) cells. [] It demonstrates synergistic effects with DNA-damaging agents and overcomes drug resistance mechanisms. []
Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) with potent and long-lasting inhibitory action on gastric acid secretion. [] It demonstrates greater potency and duration of action compared to proton pump inhibitors. [] TAK-438 exhibits a unique mechanism of action, binding to the H+,K+-ATPase in a K+-competitive manner. []
tert-Butyl 2-(1H-benzimidazol-1-yl)acetate
Compound Description: This compound is a benzimidazole derivative. []
Compound Description: Compound 1b is a new non-peptide angiotensin type 1 receptor antagonist with promising antihypertensive properties. [] Metabolic studies in rats identified several metabolites, including dihydroxylated, monohydroxylated, and monoglucuronide derivatives. [] The metabolic profile of 1b shows gender-specific differences. []
Compound Description: This series of compounds was designed and synthesized to investigate the anti-inflammatory activity of tetrahydropyridine (THP) derivatives. [] SO2-substituted THPs showed efficacy in attenuating nitric oxide production in LPS-activated microglial cells. [] The most potent compound, 9i, also blocked iNOS and reduced the release of pro-inflammatory cytokines. []
Compound Description: This cadmium complex features a distorted octahedral geometry around the central cadmium ion. [] The ligand coordinates through nitrogen atoms, and the complex molecules are connected via hydrogen bonding and π–π stacking interactions. []
Compound Description: This series of compounds was synthesized using phase-transfer catalysis and evaluated for their antimicrobial activity against various bacterial strains. [] These compounds exhibited significant antibacterial activity, and quantitative structure-activity relationship (QSAR) studies were conducted to correlate their molecular descriptors with biological activity. []
Compound Description: This series of pyrazole derivatives was synthesized and evaluated for their cannabinoid receptor affinity. [] Specific substitutions on the pyrazole ring led to selectivity towards either the CB1 or CB2 receptor subtypes. [] Compound 26 showed high selectivity for the CB1 receptor, while compound 30 exhibited potent CB1 agonistic activity. [] Molecular modeling studies provided insights into their binding modes and structure-activity relationships. []
N-(naphthalen-1-yl)propanamide derivatives
Compound Description: This series of N-(naphthalen-1-yl)propanamide derivatives was synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains. [] Several compounds exhibited potent antifungal and antibacterial activities, highlighting their potential as lead compounds for developing novel antimicrobial agents. []
Compound Description: LAF237 is a dipeptidyl peptidase IV inhibitor that enhances GLP-1 activity, leading to improved pancreatic islet function. [] When combined with the AT1R antagonist valsartan, it exhibits additive beneficial effects on pancreatic β-cell structure and function in diabetic mice models. [] The combination therapy significantly increased β-cell area, enhanced proliferation, and reduced ROS-induced apoptosis and fibrosis. []
Compound Description: BMS-695735 is an orally bioavailable inhibitor of the insulin-like growth factor-1 receptor kinase with potent in vivo antitumor activity. [] This compound was developed to address the limitations of its predecessor, BMS-536924, and exhibits improved ADME properties, a lower risk of drug-drug interactions, and efficacy in multiple xenograft models. []
Compound Description: BMS-585248 is a highly potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. [] It displays subnanomolar potency, favorable pharmacokinetic properties, and a good safety profile. [] Structural modifications around the core heterocycle led to improved potency and pharmacokinetic parameters compared to its predecessor, BMS-488043. []
Compound Description: This series of compounds was investigated for its antifungal activity against Candida albicans and Candida spp. [] They are structurally related to the antibiotic pyrrolnitrin and target cytochrome P450 14-alpha-lanosterol demethylase (P450(14DM)). [] Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling were employed to understand their interactions with the target enzyme. [] The studies identified key pharmacophoric features, including an aromatic nitrogen and aromatic ring features, essential for antifungal activity. []
Compound Description: GDC-0994 is a potent and selective extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor currently in early clinical development. [] It targets the RAS/RAF/MEK/ERK signaling cascade, a crucial pathway involved in cancer cell growth and survival. [] GDC-0994 exhibits favorable pharmacological properties and represents a promising therapeutic agent for treating cancers with aberrant ERK signaling. []
1-Antipyryl-1H-pyrrol-2-ones
Compound Description: This class of compounds was synthesized through a reaction involving N-antipyryl substituted enamines and oxalyl chloride. [] The structure of the synthesized compounds was confirmed using various techniques, including X-ray diffraction analysis. []
Compound Description: This series of compounds was designed as potent and selective platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitors. [] Compound 7d-9 exhibited exceptional potency and selectivity against PDGF-betaR, effectively blocking PDGF-induced signaling. [] Moreover, compound 7b-2 demonstrated potent inhibitory activity toward both PDGF- and VEGF-induced signaling. [] A new and efficient synthetic method for these derivatives was developed, and structure-activity relationship (SAR) studies were performed. []
Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA) with high affinity for the 5-HT1F receptor and excellent selectivity over other 5-HT1 receptor subtypes. [] It is a promising candidate for treating migraine and has a favorable pharmacological profile. [] Carbon-14 labeled isotopomers were synthesized for quantitative whole-body autoradiography studies in rats. []
Compound Description: This study explores five new Co(II)-complexes synthesized from an asymmetric ligand, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (H2ppc). [] These complexes exhibited varying dimensionality, ranging from zero-dimensional to three-dimensional structures, showcasing the diverse coordination modes of the ligand. [] Magnetic studies revealed antiferromagnetic coupling in complexes with Co2 units. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.